![molecular formula C20H21NO3 B1374746 (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid CAS No. 1381944-32-6](/img/structure/B1374746.png)

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

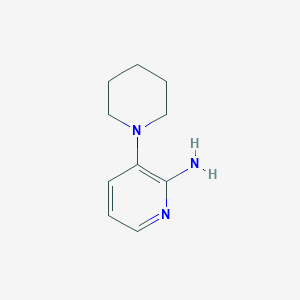

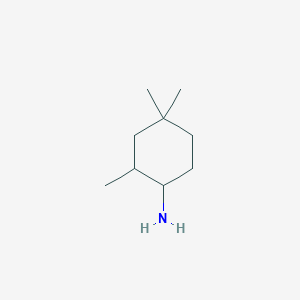

“(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid” is a chemical compound with the CAS Number: 1381944-32-6 . It has a molecular weight of 323.39 . The IUPAC name for this compound is [4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-3-yl]acetic acid .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Piperidones are known to exhibit varied biological properties and serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.39 .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Piperidine derivatives have been shown to possess cytotoxic properties, which can be enhanced by the addition of specific functional groups. The compound could potentially be explored for its anticancer effects, particularly if it features halogen, carboxyl, nitro, or methyl groups on its phenyl rings .

Antimicrobial Activity

The piperidine nucleus is a key element in the development of antimicrobial agents. Given the structural complexity of “(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid”, it may offer unique interactions with microbial enzymes or receptors, warranting further investigation into its antimicrobial potential .

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are known for their analgesic and anti-inflammatory properties. Research could be directed towards understanding how this specific compound modulates pain pathways or inflammatory responses .

Antipsychotic Properties

The presence of a piperidine ring system is common in antipsychotic drugs. The compound’s efficacy as an antipsychotic could be assessed by studying its binding affinity to various neurotransmitter receptors .

Antiviral Agents

Recent studies have focused on synthesizing new piperidine derivatives as broad-spectrum antiviral agents. This compound’s potential as an antiviral could be explored through in vitro and in silico approaches to assess its activity against a range of viruses .

Kinase Inhibition

Piperidine derivatives have been designed as dual inhibitors for clinically resistant kinases. The compound could be analyzed for its ability to inhibit specific kinases involved in cancer and other diseases .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 32339 , which could influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-[3-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYKGIFEUAGYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743028 |

Source

|

| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid | |

CAS RN |

1381944-32-6 |

Source

|

| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)